molecular formula C18H17BrClNO2 B2880634 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide CAS No. 1421525-32-7

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

Cat. No.: B2880634
CAS No.: 1421525-32-7
M. Wt: 394.69
InChI Key: FHEKSXDHGRRQMS-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, including as building blocks in organic synthesis and as pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride (5-bromo-2-chlorobenzoyl chloride) with the corresponding amine (2-cyclopropyl-2-hydroxy-2-phenylethylamine). This is a common method for the synthesis of amides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a bromine atom at the 5-position and a chlorine atom at the 2-position. The benzene ring is also substituted with an amide group, which consists of a carbonyl group (C=O) and an amine group (NH). The amine group is further substituted with a 2-cyclopropyl-2-hydroxy-2-phenylethyl group .


Chemical Reactions Analysis

As a benzamide derivative, this compound would be expected to undergo reactions typical of both benzene rings and amides. For example, it could undergo electrophilic aromatic substitution reactions on the benzene ring, or it could participate in amide bond-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring would make it relatively nonpolar and hydrophobic, while the amide group would introduce some polarity and potential for hydrogen bonding .

Scientific Research Applications

Anticancer Activity

Variously substituted 2-hydroxy-N-(arylalkyl)benzamides, including compounds structurally related to 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide, have been synthesized and evaluated for their antiproliferative and cytotoxic activity against cancer cell lines in vitro. Among these, certain compounds showed potent activity, inducing apoptosis in melanoma cell lines through a decrease in 5-bromo-2'-deoxyuridine incorporation and activation of apoptotic markers such as caspases and poly-(ADP-ribose)polymerase (PARP) cleavage (Imramovský et al., 2013).

Molecular Interactions and Crystal Structures

Research on antipyrine-like derivatives, including 2-bromo and 2-chloro N-substituted benzamides, focuses on their synthesis, crystal structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies reveal the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies, providing insights into the structural and electronic characteristics that could influence the biological activity of related compounds (Saeed et al., 2020).

Synthesis of Benzofuran Analogues

The synthesis of benzofuran analogues from 5-bromosalicylaldehyde demonstrates the potential of halogenated benzamides as precursors in organic synthesis. These analogues have been evaluated for their antimicrobial and pharmacological activities, highlighting the versatility of halogenated benzamides in the synthesis of biologically active compounds (Parameshwarappa et al., 2008).

Antimicrobial and Antibiofilm Properties

The synthesis and evaluation of thiourea derivatives, including those derived from bromophenyl and chlorophenyl benzamides, have shown significant anti-pathogenic activity, especially against strains known for biofilm formation. These findings underscore the potential of halogenated benzamides in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Novel SGLT2 Inhibitors Synthesis

The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors for diabetes therapy, demonstrates the critical role of halogenated benzamides in drug development. This research highlights a scalable and cost-effective process for producing significant intermediates in the synthesis of new medications (Zhang et al., 2022).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. It could also be interesting to study its interactions with other molecules and its potential uses in various applications .

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO2/c19-14-8-9-16(20)15(10-14)17(22)21-11-18(23,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,23H,6-7,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEKSXDHGRRQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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